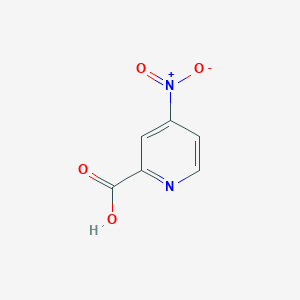

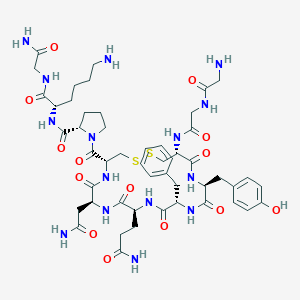

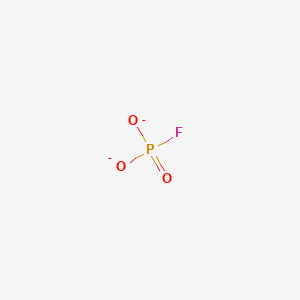

![molecular formula C7H8O B079828 苯甲醇,[7-14C] CAS No. 13057-53-9](/img/structure/B79828.png)

苯甲醇,[7-14C]

描述

Benzyl alcohol, also known as α-cresol, is an aromatic alcohol with the formula C6H5CH2OH . It is a colorless liquid with a mild pleasant aromatic odor . It is often abbreviated as “BnOH” and is useful as a solvent due to its polarity, low toxicity, and low vapor pressure . It has moderate solubility in water and is miscible in alcohols and diethyl ether .

Synthesis Analysis

Benzyl alcohol can be produced industrially from toluene via benzyl chloride, which is hydrolyzed . Another route entails the hydrogenation of benzaldehyde, a by-product of the oxidation of toluene to benzoic acid . It can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .Molecular Structure Analysis

The structure of a C6H5CH2OH molecule is that of a toluene molecule in which one of the hydrogen atoms has been replaced by a hydroxyl group .Chemical Reactions Analysis

The reaction between carboxylic acids and benzyl alcohol leads to the formation of esters . This compound undergoes a Ritter reaction with acrylonitrile to yield N-benzyl acrylamide . When deprotonated, C6H5CH2OH yields a benzylate anion .Physical And Chemical Properties Analysis

Benzyl alcohol is a clear, colorless liquid with a mildly aromatic odor, similar to almonds or cherries . It has a boiling point of 205.3°C and a density of 1.044 g/cm3 . Its solubility in water corresponds to 3.5g/100mL at 20°C and 4.29g/100mL at 25°C .科学研究应用

经皮吸收和代谢:一项研究探讨了[亚甲基-14C]苯甲酸乙酯在大鼠中的经皮吸收和代谢,发现尿液中吸收和排泄显着,主要代谢物包括马尿酸、苯甲酰葡糖苷酸、苯甲酸和苯甲巯基乙酸 (Chidgey、Kennedy 和 Caldwell,1987 年).

皮下吸收动力学:苯甲醇用于研究大鼠的皮下药物吸收动力学。它已被用作非肠道给药药物的佐剂,并被发现皮下组织的平均吸收半衰期为 1.6 小时 (Ballard 和 Menczel,1967 年).

可再生资源的生物合成:对改造大肠杆菌以从葡萄糖中可再生生产苯甲醇进行了研究。这种非天然生物合成途径旨在生产苯甲醇,这是各种工业中重要的溶剂和中间化学品 (Pugh、Mckenna、Halloum 和 Nielsen,2015 年).

放射性标记化合物的合成:已经对使用苯甲醇作为前体合成放射性标记化合物(例如 [3-14C]肉桂酸)进行了研究 (Bukowski、Szul、Kański 和 Kańska,2000 年).

作为一种替代局部麻醉剂:苯甲醇已被评估为一种替代局部麻醉剂。一项研究比较了其与利多卡因和安慰剂的麻醉效果,发现注射时疼痛较小,并且在提供皮肤麻醉方面有效 (Wilson 和 Martin,1999 年).

用于定量的分析研究:已经开发了气相色谱-质谱法来识别和定量人血清和死后血液中的苯甲醇,表明其在法医和毒理学研究中的应用 (Dasgupta 和 Steinagel,1997 年).

安全和危害

未来方向

The global sales of benzyl alcohol are estimated to be valued at US$ 38.3 million in 2024 and are projected to reach US$ 69.4 million by 2034 . Its demand is increasing due to its multifunctional properties, such as being a good solvent, food preservative, cleaning agent, and chemical intermediate .

属性

IUPAC Name |

phenyl(114C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-ZQBYOMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[14CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl alcohol, [7-14C] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

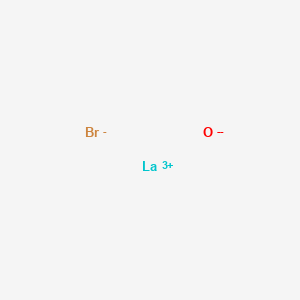

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)